4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate
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Overview
Description
4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-methoxyphenyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine.
Introduction of the 4-Chloro-3-methoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-chloro-3-methoxyphenyl group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other chemical compounds or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the 2 and 5 positions of the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Uniqueness
4-Chloro-3-methoxyphenyl pyrrolidine-1-carboxylate is unique due to the presence of the 4-chloro-3-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
87365-44-4 |
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Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-16-11-8-9(4-5-10(11)13)17-12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
QJEYQEDLYXYHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(=O)N2CCCC2)Cl |
Origin of Product |
United States |
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